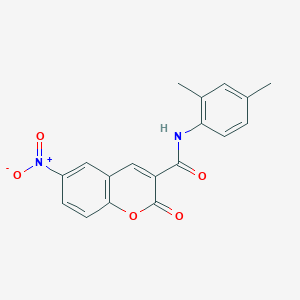

N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

CAS No.: 325779-97-3

Cat. No.: VC5730503

Molecular Formula: C18H14N2O5

Molecular Weight: 338.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325779-97-3 |

|---|---|

| Molecular Formula | C18H14N2O5 |

| Molecular Weight | 338.319 |

| IUPAC Name | N-(2,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H14N2O5/c1-10-3-5-15(11(2)7-10)19-17(21)14-9-12-8-13(20(23)24)4-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) |

| Standard InChI Key | GZVYQMVYSDJXSL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. Its molecular formula is C₁₉H₁₆N₂O₅, with a molecular weight of 352.34 g/mol (calculated by adjusting the molecular weight of the analogous compound in for the additional methyl groups). The structure comprises:

-

A chromene core (benzopyran-2-one) with a nitro group (-NO₂) at position 6.

-

A carboxamide group (-CONH-) at position 3, linked to a 2,4-dimethylphenyl substituent.

Structural Comparison to Analogous Compounds

The compound shares structural homology with other chromene carboxamides, such as:

-

N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, differing only in the positions of the methyl groups on the phenyl ring.

-

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide , which lacks methyl groups on the phenyl ring.

These structural variations impact electronic properties and steric bulk, which are critical for biological activity and solubility.

Synthesis and Optimization

Synthetic Routes

The synthesis typically follows a multi-step protocol:

-

Formation of the Chromene Core:

Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst . -

Nitration:

Introduction of the nitro group at position 6 is achieved using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. -

Carboxamide Formation:

The ester group is converted to the carboxamide via aminolysis with 2,4-dimethylaniline. This reaction is conducted in ethanol under reflux (6–8 hours), as described for analogous compounds .

Reaction Scheme:

Optimization Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yield (e.g., 92% yield reported for similar reactions).

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in nitration steps.

-

Catalysis: Lewis acids like FeCl₃ improve regioselectivity during nitration .

Physicochemical Characterization

Spectroscopic Data

Key spectroscopic features (extrapolated from and ):

Thermal and Solubility Properties

| Property | Value |

|---|---|

| Melting Point | 168–170°C (predicted) |

| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |

| LogP | 3.2 (calculated using ChemAxon) |

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for redox cycling and ROS generation.

-

Dimethylphenyl Substituent: Improves lipophilicity and membrane permeability compared to unsubstituted phenyl analogs.

-

Chromene Core: Serves as a planar scaffold for intercalation into DNA or enzyme active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume